benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate
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Overview
Description
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate is a complex organic compound that features a benzimidazole ring, a benzyl group, and a carbamate moiety
Mechanism of Action
Target of Action
Benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be a highly soluble compound in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities , suggesting that this compound may have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate typically involves the reaction of benzimidazole derivatives with benzyl halides and methyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine: Similar structure but with a furan ring instead of a carbamate moiety.
N-(1H-1,3-benzodiazol-2-yl)benzamide: Contains a benzamide group instead of a carbamate.
Uniqueness
Benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate moiety, in particular, differentiates it from other benzimidazole derivatives and may contribute to its unique properties .
Properties
IUPAC Name |
benzyl N-(1H-benzimidazol-2-ylmethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(21)22-12-13-7-3-2-4-8-13)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDTVDTJQGYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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